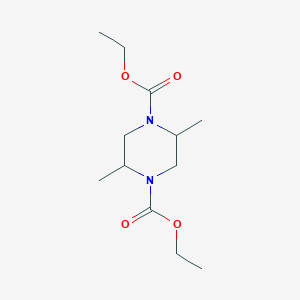

diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate

Description

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is a piperazine derivative characterized by two ethyl ester groups at positions 1 and 4 of the piperazine ring and methyl substituents at positions 2 and 3. Piperazine-based compounds are widely studied for their structural versatility and applications in medicinal chemistry, particularly as peptide bond surrogates due to their enhanced membrane permeability and chemical stability compared to amides . This compound is synthesized via carbamate formation using ethyl chloroformate and triethylamine under controlled conditions . Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of 258.31 g/mol (calculated from analogous structures in ). The ethyl ester groups contribute to moderate lipophilicity, making it suitable for drug discovery frameworks where solubility and bioavailability are critical .

Properties

IUPAC Name |

diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-11(15)13-7-10(4)14(8-9(13)3)12(16)18-6-2/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGPJPNOQKWDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(N(CC1C)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278775 | |

| Record name | 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-18-6 | |

| Record name | NSC10022 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylpiperazine with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2,5-dimethylpiperazine-1,4-dicarboxylic acid, while reduction could produce diethyl 2,5-dimethylpiperazine-1,4-diol.

Scientific Research Applications

Medicinal Chemistry

1.1. Antiviral Activity

Recent studies have indicated that piperazine derivatives, including DEDMPC, exhibit promising antiviral properties. For instance, novel piperazine-based compounds have been screened for their inhibitory activity against the SARS-CoV-2 protease enzyme using molecular docking analysis. DEDMPC serves as a precursor in synthesizing these piperazine ligands, which are crucial for developing antiviral agents .

1.2. Peptide Bond Surrogates

DEDMPC has been recognized for its potential as a peptide bond surrogate in medicinal chemistry. Its ability to permeate cell membranes and maintain chemical stability makes it an attractive candidate for drug design. The compound can be transformed into various derivatives through reactions with carbon disulfide and other reagents, leading to the synthesis of thiadiazole-piperazine hybrids that may possess enhanced biological activities .

Chemical Synthesis

2.1. Synthesis of Piperazine Derivatives

The synthesis of DEDMPC involves the reaction of piperazine with ethyl chloroformate, followed by treatment with triethylamine. This method allows for the efficient production of DEDMPC and its derivatives, which can be utilized in further chemical transformations to create a variety of functionalized compounds .

2.2. Applications in Organic Synthesis

DEDMPC is utilized in organic synthesis as a versatile building block for creating complex molecules. Its functional groups enable it to participate in various chemical reactions, including cyclization and alkylation processes, facilitating the development of new materials and pharmaceuticals.

Material Science

3.1. Polymer Chemistry

In polymer chemistry, DEDMPC can be employed as a monomer or crosslinking agent in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings, adhesives, and composite materials.

3.2. Coatings and Adhesives

The unique properties of DEDMPC allow it to be used in formulating advanced coatings and adhesives that require specific performance characteristics such as water resistance and adhesion strength. The compound's ability to form strong intermolecular interactions contributes to the durability of these materials.

Mechanism of Action

The mechanism of action of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Diethyl Piperazine-1,4-Dicarboxylate (C₁₀H₁₈N₂O₄)

- Key Differences : Lacks methyl groups at positions 2 and 4.

- Properties : Lower molecular weight (230.26 g/mol) and reduced steric hindrance compared to the dimethyl analogue. Exhibits higher reactivity in nucleophilic substitutions due to unsubstituted piperazine positions .

- Applications : Used as a precursor for carbamate-linked pharmaceuticals .

Dimethyl 2,5-Dimethylpiperazine-1,4-Dicarboxylate

1,4-Diacetylpiperazine (C₈H₁₄N₂O₂)

trans-1,4-Dibenzoyl-2,5-Dimethylpiperazine

- Key Differences : Benzoyl groups instead of esters.

- Properties : Increased aromaticity enhances π-π stacking interactions, observed in crystal structures with interplanar distances of 3.191 Å . Less soluble in polar solvents due to bulky substituents.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate | 258.31 | 1.5 | ~50 (DMSO) | Ethyl esters, methyl groups |

| Diethyl piperazine-1,4-dicarboxylate | 230.26 | 0.9 | ~100 (DMSO) | Ethyl esters |

| 1,4-Diacetylpiperazine | 170.21 | -0.3 | ~200 (Water) | Acetyl groups |

| trans-1,4-Dibenzoyl-2,5-dimethylpiperazine | 350.42 | 2.8 | ~10 (DCM) | Benzoyl groups |

<sup>*</sup>Calculated using fragment-based methods.

Biological Activity

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (DMDP) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article presents a detailed examination of the biological activity of DMDP, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DMDP has the following chemical formula:

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.31 g/mol

- Exact Mass : 258.15795719 g/mol

The compound features a piperazine ring with two carboxylate groups and two ethyl ester substituents, contributing to its solubility and reactivity in biological systems .

Synthesis of DMDP

The synthesis of DMDP typically involves the reaction of piperazine derivatives with diethyl malonate. The process can be optimized by varying reaction conditions such as temperature and solvent choice to enhance yield and purity. Recent studies have focused on developing more efficient synthetic routes that maintain high enantioselectivity and yield .

Enzyme Inhibition Studies

DMDP has shown promising results in various enzyme inhibition assays. Notably, it has been evaluated for its effects on glycosidase activity:

- Glycosidase Activity : In vitro studies indicated that DMDP exhibited weak inhibition against yeast α-glucosidase and almond β-glucosidase (less than 50% inhibition at 8 mM). However, it significantly stimulated glucocerebrosidase activity, achieving a promotion of 330% at a concentration of 0.4 mM .

| Compound | Concentration | α-D-glucosidase Inhibition | β-D-glucosidase Inhibition | Glucocerebrosidase Promotion |

|---|---|---|---|---|

| DMDP | 0.8 mM | 100% | 97% | 44% |

| (S)-1.HCl | 8 mM | 45% | 35% | 28% |

| 2.HCl | 8 mM | 44% | 20% | 390% |

Case Study: Antiviral Activity

A study explored the potential of piperazine derivatives, including DMDP, as inhibitors of the SARS-CoV-2 protease enzyme using molecular docking analysis. The results indicated that certain modifications to the piperazine structure could enhance binding affinity and inhibitory activity against this critical viral target .

Case Study: Pharmacokinetics and Toxicity

In silico predictions regarding the pharmacokinetic properties of DMDP suggest favorable absorption characteristics with potential for good oral bioavailability. The predicted ADME (Absorption, Distribution, Metabolism, Excretion) profiles indicate that DMDP could cross biological membranes effectively, although further empirical studies are necessary to confirm these predictions .

Q & A

Q. What are the established synthetic routes for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, and how can reaction parameters be optimized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via condensation reactions between piperazine derivatives and diethyl dicarboxylates. For example, Hantzsch-like multicomponent reactions (MCRs) involving aldehydes, ethyl acetoacetate, and ammonium acetate have been adapted for similar piperazine-dicarboxylate systems .

- Optimization Strategies :

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance reaction efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., ethanol, methanol) improve solubility and yield.

- Temperature Control : Reflux conditions (~80°C) are typical, but microwave-assisted synthesis can reduce reaction time .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through recrystallization or column chromatography.

Q. What analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed information on proton environments and carbon frameworks. For example, methyl groups on the piperazine ring typically appear as singlets in ¹H NMR .

- Infrared (IR) Spectroscopy : Key functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) confirm the dicarboxylate moiety .

- X-ray Crystallography : Single-crystal diffraction using SHELX software resolves 3D molecular geometry and confirms stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 231.2 for related piperazine-dicarboxylates) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.

- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays.

- In Silico Tools :

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding interactions with biological targets.

- Pharmacokinetics : Predict ADMET properties via SwissADME or ADMETLab .

- Data Interpretation : Correlate IC₅₀ values with structural features (e.g., ester group flexibility, methyl substituent effects) .

Q. What computational approaches are effective for modeling the compound’s interactions in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time (e.g., GROMACS software) to study stability.

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area .

- Validation : Cross-check computational predictions with experimental bioassay results to refine models.

Q. How should contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

- Data Triangulation : Combine multiple techniques (e.g., NMR, IR, X-ray) to cross-validate results. For example, discrepancies in melting points may arise from impurities, necessitating recrystallization .

- Crystallographic Refinement : Use SHELXL for high-resolution data to correct for disorder or twinning in crystals .

- Error Analysis : Statistically assess data precision (e.g., R-factors in XRD < 5% indicate reliable structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.